1-Ethynyl-4-(4-(trifluoromethyl)phenoxy)benzene
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Overview
Description
1-Ethynyl-4-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by the presence of an ethynyl group and a trifluoromethyl-substituted phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-(4-(trifluoromethyl)phenoxy)benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can undergo reduction reactions, where the ethynyl group is reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
1-Ethynyl-4-(4-(trifluoromethyl)phenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(4-(trifluoromethyl)phenoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Ethynyl-4-(trifluoromethyl)benzene: Lacks the phenoxy group, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylacetylene: Similar structure but without the ethynyl group, affecting its reactivity and properties.
Uniqueness: 1-Ethynyl-4-(4-(trifluoromethyl)phenoxy)benzene is unique due to the combination of the ethynyl and trifluoromethyl-substituted phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
1-ethynyl-4-[4-(trifluoromethyl)phenoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O/c1-2-11-3-7-13(8-4-11)19-14-9-5-12(6-10-14)15(16,17)18/h1,3-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVMBWEWIHSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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